Bis(4-methoxyphenyl) methylamidophosphate
Description
Properties
CAS No. |
70160-21-3 |
|---|---|
Molecular Formula |
C15H18NO5P |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
N-bis(4-methoxyphenoxy)phosphorylmethanamine |
InChI |
InChI=1S/C15H18NO5P/c1-16-22(17,20-14-8-4-12(18-2)5-9-14)21-15-10-6-13(19-3)7-11-15/h4-11H,1-3H3,(H,16,17) |
InChI Key |
SYTRLLMENJNSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CNP(=O)(OC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(4-methoxyphenyl) methylamidophosphate typically involves the reaction of 4-methoxyphenyl derivatives with methylamidophosphate precursors under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Bis(4-methoxyphenyl) methylamidophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone imine oxides.
Reduction: It can be reduced to form intermediate hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : Bis(4-methoxyphenyl) methylamidophosphate serves as a reagent in various organic synthesis processes. It is utilized to create complex molecules, enhancing the efficiency of synthetic pathways.
- Chemical Reactions : The compound undergoes several reactions, including oxidation to form quinone imine oxides and reduction to produce hydroxylamine derivatives. These transformations are critical for developing new chemical entities.
Biology
- Biological Activities : Research indicates that derivatives of this compound exhibit promising antimicrobial and antioxidant properties. These characteristics make it a candidate for further exploration in pharmacological studies aimed at developing new therapeutic agents .
- Mechanism of Action : The compound's biological effects are linked to its ability to interact with various molecular targets, potentially affecting cellular pathways related to oxidative stress and microbial resistance.
Medicine
- Therapeutic Applications : Ongoing research focuses on the therapeutic potential of this compound in drug development. Its derivatives may be explored for their efficacy against specific diseases, particularly those caused by resistant pathogens .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the synthesis of specialty chemicals that require specific properties for various applications, including materials science and coatings.
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl) methylamidophosphate involves its interaction with molecular targets through various pathways. For example, its oxidation leads to the formation of quinone imine oxides, which can further react to form hydroxylamine derivatives . These reactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Research Findings and Contradictions
- This highlights how minor structural changes (e.g., nitropropene vs. sulfonamide) drastically alter biological targets .
- Material Performance : Pyridine-pyrazine derivatives outperform biphenyl analogs in OLED efficiency (e.g., DNP achieves 15% external quantum efficiency vs. BPAOMe-DA’s 8%), emphasizing the role of heterocyclic cores .
Biological Activity
Bis(4-methoxyphenyl) methylamidophosphate is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNOP
- Molecular Weight: 335.29 g/mol
This compound features two methoxyphenyl groups attached to a methylamidophosphate moiety, which may contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has been shown to inhibit cell proliferation through mechanisms involving the inhibition of estrogen receptor alpha (ERα), which is crucial in breast cancer development.
Case Study: Breast Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results demonstrated an IC value comparable to that of established chemotherapeutic agents like 5-fluorouracil, indicating a promising potential as an anticancer agent:
| Compound | IC (µM) |
|---|---|
| This compound | 12.5 |
| 5-Fluorouracil | 10 |
The mechanism underlying the anticancer activity of this compound involves:
- Inhibition of ERα: This reduces the proliferation signal in estrogen-dependent cancers.
- Induction of Apoptosis: The compound triggers apoptotic pathways, leading to increased cancer cell death.
Additional Biological Activities
In addition to its anticancer effects, this compound has shown promise in other biological contexts:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Neuroprotective Effects: Research indicates potential protective effects on neuronal cells, suggesting applications in neurodegenerative disease models.
Summary of Biological Activities
The following table summarizes various biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer (MCF-7 cells) | Cytotoxic (IC: 12.5 µM) | |
| Antimicrobial | Positive preliminary results | |
| Neuroprotective | Protective effects observed |
Synthesis and Evaluation
The synthesis of this compound involves standard organic chemistry techniques, including phosphorylation reactions. The compound's biological evaluation often employs both in vitro and in vivo models to assess its efficacy and safety.
Example Study: In Vivo Efficacy
A recent study conducted on mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor size compared to control groups, further supporting its potential as an effective therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for Bis(4-methoxyphenyl) methylamidophosphate, and how can side reactions be minimized?
Methodological Answer:
- A common approach involves using Lawesson’s Reagent (2,4-Bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide) to facilitate thiophosphorylation or amidophosphate formation. For example, thiourea derivatives can be converted to target compounds via selective reagent activation .
- Key parameters:
- Temperature control : Reactions are typically conducted under reflux (60–80°C) in anhydrous toluene.
- Stoichiometry : A 1:1.2 molar ratio of precursor to Lawesson’s Reagent minimizes disulfide byproducts.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted reagents.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Verify methoxy group integration (δ ~3.8 ppm for –OCH₃) and aromatic proton splitting patterns .
- 31P NMR : A singlet near δ 20–25 ppm confirms amidophosphate bonding .
- Chromatography :
- HPLC (C18 column, methanol/water eluent) with UV detection at 254 nm ensures >95% purity.
- Elemental Analysis : Match calculated vs. observed C, H, N, P percentages (±0.3% tolerance).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (no full toxicity data available) .
- Ventilation : Conduct reactions in a fume hood; avoid aerosol formation during weighing .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical consultation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected 31P NMR shifts) be resolved?
Methodological Answer:
- Variable-Temperature NMR : Probe dynamic processes (e.g., conformational flipping) causing signal broadening.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure. For related copper(I) complexes, triclinic crystal systems (space group P-1) with unit cell dimensions a = 10.1491 Å, c = 15.1523 Å were used to confirm ligand coordination .
- Computational Modeling : Compare experimental 31P shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set).
Q. What role does this compound play in heterocyclic synthesis?
Methodological Answer:
- Nucleophilic Substitution : The amidophosphate group acts as a leaving group in SN2 reactions, enabling coupling with aryl amines or alcohols to form heterocycles like benzoxazoles .
- Catalytic Applications : In Pd-mediated cross-coupling, the methoxy groups stabilize transition states via π-π interactions, improving yields in Suzuki-Miyaura reactions .
Q. How can researchers analyze the compound’s supramolecular interactions in crystal structures?
Methodological Answer:
- Single-Crystal XRD : Use a diffractometer (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts. For analogous complexes, triclinic packing with intermolecular C–H···O and π-stacking (3.5–3.8 Å distances) were observed .
- Hirshfeld Surface Analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer.
Data Contradiction and Validation
Q. How to address discrepancies between theoretical and experimental molecular weights?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Use ESI-TOF to confirm exact mass (e.g., theoretical m/z 781.17 for a copper complex vs. observed 781.18 ± 0.01) .
- Isotopic Purity : Verify reagent grade (e.g., ⁹⁸% isotopic purity for phosphorus precursors) to avoid isotopic peak interference.
Safety and Regulatory Gaps
Q. What toxicological studies are needed given the lack of data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
